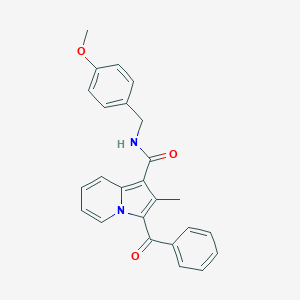![molecular formula C20H20N2O4 B501161 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile CAS No. 860648-65-3](/img/structure/B501161.png)
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C20H20N2O4 and its molecular weight is 352.4g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Pharmacological Interest in Pyran Derivatives
Morpholine and pyran derivatives, including compounds with similar structures to 2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile, are highlighted for their broad spectrum of pharmacological profiles. These compounds are significant in biochemistry for their diverse applications, including the potential for novel drug design and synthesis. Morpholine and pyran analogues are particularly noted for their potent pharmacophoric activities, suggesting that the compound may also possess valuable biological and chemical properties conducive to drug development and other scientific research applications (Asif & Imran, 2019).
Hybrid Catalysts in Synthesis of Pyran Derivatives
The synthesis of pyranopyrimidine scaffolds, related to the core structure of the compound, demonstrates significant medicinal and pharmaceutical industry interest due to their synthetic applications and bioavailability. Research indicates a wide range of applicability and intensive investigation into these structures, highlighting the importance of such compounds in the development of lead molecules. This insight suggests the potential role of this compound in similar research and application contexts, especially in utilizing hybrid catalysts for innovative drug synthesis (Parmar, Vala, & Patel, 2023).
Role in Heterocyclic Compound Synthesis
The compound's structure suggests its utility as a building block in heterocyclic compound synthesis, a key area of research in organic and medicinal chemistry. Heterocycles are crucial for designing drugs with various therapeutic applications. Studies on similar compounds emphasize their role in generating novel heterocyclic structures, potentially leading to advancements in drug discovery and development processes (Gomaa & Ali, 2020).
Antioxidant Properties and Biological Activities
Compounds with pyran cores are investigated for their antioxidant properties, hinting at the possible health benefits and therapeutic applications of this compound. The presence of the pyran ring and specific functional groups might confer significant biological activities, including anti-inflammatory, antidiabetic, antitumor, and anticancer properties. This aligns with the broader research interest in natural and synthetic compounds for their potential health benefits (Yadav, Parshad, Manchanda, & Sharma, 2014).
properties
IUPAC Name |
2-amino-4-(4-tert-butylphenyl)-6-(hydroxymethyl)-8-oxo-4H-pyrano[3,2-b]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-20(2,3)12-6-4-11(5-7-12)16-14(9-21)19(22)26-17-15(24)8-13(10-23)25-18(16)17/h4-8,16,23H,10,22H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAODMRRCTOQKSX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2C(=C(OC3=C2OC(=CC3=O)CO)N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-(4-chlorophenyl)-2-oxoethyl]-3-methyl-2(1H)-quinoxalinone](/img/structure/B501084.png)
![(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetonitrile](/img/structure/B501085.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl isopropylcarbamate](/img/structure/B501087.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl phenylcarbamate](/img/structure/B501088.png)
![2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-fluorophenylcarbamate](/img/structure/B501089.png)






![1-[(4-chlorobenzyl)oxy]-1H-benzotriazole](/img/structure/B501099.png)
![1-[(3,4-dichlorobenzyl)oxy]-1H-1,2,3-benzotriazole](/img/structure/B501100.png)